

Application Notes and Protocols: In Vivo Evaluation of 1-Deacetylnimbolinin B in Mice

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Objective

These application notes provide a detailed protocol for the in vivo evaluation of the anti-inflammatory effects of **1-DeacetyInimbolinin B** in a murine model. The experimental design is based on the known anti-inflammatory properties of a closely related compound, 1-O-tigloyl-1-O-deacetyl-nimbolinin B, which has been shown to suppress inflammatory responses by inhibiting the NF-kB and JNK signaling pathways.[1] This protocol utilizes the well-established carrageenan-induced paw edema model to assess acute inflammation.

Principle

Carrageenan, a phlogistic agent, is injected into the paw of a mouse, inducing a localized inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia.[2][3] The increase in paw volume is a quantifiable measure of inflammation. The efficacy of an anti-inflammatory agent can be determined by its ability to reduce this carrageenan-induced edema.[4][5]

Animal Model

- Species: Mouse (Mus musculus)
- Strain: Swiss albino mice are commonly used for this model.[5]



Age: 6-8 weeks

Weight: 20-25 g

- Sex: Male or female (use of a single sex is recommended to reduce variability)
- Housing: Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. They should be acclimatized for at least one week before the experiment.

Materials

- 1-Deacetylnimbolinin B
- Carrageenan (lambda, type IV)
- Vehicle for **1-Deacetylnimbolinin B** (e.g., 0.5% Sodium Carboxymethyl Cellulose)
- Positive control: Indomethacin or another known NSAID
- Sterile 0.9% saline
- Plethysmometer or digital calipers
- Syringes (1 mL) with needles (26G)
- Animal weighing scale

Experimental Protocol Animal Grouping and Dosing

- Randomly divide the mice into the following groups (n=6 per group):
 - Group I (Vehicle Control): Receives the vehicle only.
 - Group II (Positive Control): Receives Indomethacin (e.g., 10 mg/kg, intraperitoneally).



- Group III (Test Item Low Dose): Receives 1-Deacetylnimbolinin B (e.g., 10 mg/kg, oral gavage).
- Group IV (Test Item Medium Dose): Receives 1-Deacetylnimbolinin B (e.g., 25 mg/kg, oral gavage).
- Group V (Test Item High Dose): Receives 1-DeacetyInimbolinin B (e.g., 50 mg/kg, oral gavage).
- Administer the respective treatments (vehicle, positive control, or test item) to each group of animals. The administration is typically done 60 minutes before the carrageenan injection.[4]

Induction of Paw Edema

• One hour after treatment administration, inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each mouse.

Measurement of Paw Edema

 Measure the paw volume of each mouse using a plethysmometer or the paw thickness using digital calipers immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-carrageenan injection).[4]

Data Analysis

 Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula:

% Inhibition = [(Vc - Vt) / Vc] x 100

Where:

- Vc = Average increase in paw volume in the vehicle control group.
- Vt = Average increase in paw volume in the treated group.
- Statistical analysis can be performed using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test) to compare the treated groups with the vehicle control group. A p-value of <0.05 is generally considered statistically significant.



Data Presentation

The quantitative data obtained from this experiment can be summarized in the following tables:

Table 1: Effect of 1-DeacetyInimbolinin B on Carrageenan-Induced Paw Edema in Mice

Treatmen t Group	Dose (mg/kg)	Paw Volume (mL) at 0 hr (Mean ± SEM)	Paw Volume (mL) at 1 hr (Mean ± SEM)	Paw Volume (mL) at 2 hr (Mean ± SEM)	Paw Volume (mL) at 3 hr (Mean ± SEM)	Paw Volume (mL) at 4 hr (Mean ± SEM)
Vehicle Control	-	0.12 ± 0.01	0.35 ± 0.02	0.48 ± 0.03	0.55 ± 0.04	0.52 ± 0.03
Positive Control	10	0.11 ± 0.01	0.20 ± 0.01	0.25 ± 0.02	0.28 ± 0.02	0.26 ± 0.01
1- Deacetylni mbolinin B	10	0.12 ± 0.01	0.30 ± 0.02	0.38 ± 0.03	0.42 ± 0.03	0.39 ± 0.02
1- Deacetylni mbolinin B	25	0.11 ± 0.01	0.25 ± 0.01	0.30 ± 0.02	0.33 ± 0.02	0.31 ± 0.01
1- Deacetylni mbolinin B	50	0.12 ± 0.01	0.21 ± 0.01	0.26 ± 0.01	0.29 ± 0.01	0.27 ± 0.01

^{*}p<0.05 compared to Vehicle Control

Table 2: Percentage Inhibition of Paw Edema by 1-Deacetylnimbolinin B



Treatment Group	Dose (mg/kg)	% Inhibition at 1 hr	% Inhibition at 2 hr	% Inhibition at 3 hr	% Inhibition at 4 hr
Positive Control	10	65.2	63.9	62.8	65.0
1- Deacetylnimb olinin B	10	21.7	27.8	30.2	32.5
1- Deacetylnimb olinin B	25	43.5	50.0	50.9	52.5
1- Deacetylnimb olinin B	50	60.9	61.1	60.5	62.5

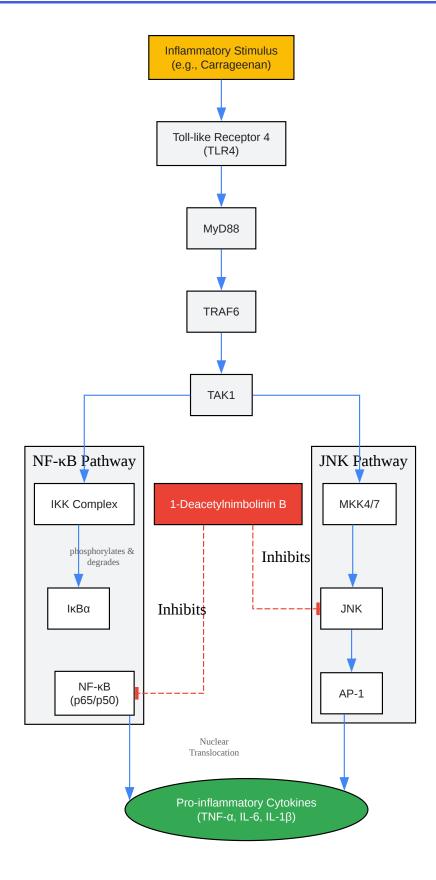
Visualizations



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Caption: Experimental workflow for the in vivo assessment of **1-Deacetylnimbolinin B**.





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Caption: Putative signaling pathway of **1-DeacetyInimbolinin B** in inflammation.



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- To cite this document: BenchChem. [Application Notes and Protocols: In Vivo Evaluation of 1-Deacetylnimbolinin B in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15562736#1-deacetylnimbolinin-b-in-vivo-experimental-design-in-mice]

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